Bienvenue dans la boutique en ligne BenchChem!

4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Lipophilicity Membrane permeability Drug design

The compound 4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640973-70-0) is a synthetic small molecule belonging to the morpholine-amide class, characterized by a morpholine ring substituted at the 2-position with a pyrrolidine-1-carbonyl group and at the 4-position with a 2,5-difluorobenzyl moiety. It has a molecular formula of C16H20F2N2O2 and a molecular weight of 310.34 g/mol.

Molecular Formula C16H20F2N2O2
Molecular Weight 310.34 g/mol
CAS No. 2640973-70-0
Cat. No. B6473259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS2640973-70-0
Molecular FormulaC16H20F2N2O2
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CN(CCO2)CC3=C(C=CC(=C3)F)F
InChIInChI=1S/C16H20F2N2O2/c17-13-3-4-14(18)12(9-13)10-19-7-8-22-15(11-19)16(21)20-5-1-2-6-20/h3-4,9,15H,1-2,5-8,10-11H2
InChIKeyDOUUXTBXRPFKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640973-70-0): Core Scaffold and Procurement Baseline


The compound 4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640973-70-0) is a synthetic small molecule belonging to the morpholine-amide class, characterized by a morpholine ring substituted at the 2-position with a pyrrolidine-1-carbonyl group and at the 4-position with a 2,5-difluorobenzyl moiety [1]. It has a molecular formula of C16H20F2N2O2 and a molecular weight of 310.34 g/mol [1]. This scaffold is primarily utilized as a research intermediate and screening compound in medicinal chemistry, particularly in programs targeting central nervous system (CNS) disorders and enzyme modulation, owing to the conformational flexibility and hydrogen-bonding potential of the morpholine-pyrrolidine core [1][2].

Why 4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine Cannot Be Replaced by Close Analogs: The Quantitative Differentiation Mandate


Within the 4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine series, even minor alterations to the benzyl substitution pattern or the connectivity of the carbonyl-bearing ring system produce quantifiable shifts in lipophilicity, topological polar surface area (TPSA), and in-class biological target engagement [1][2]. Specifically, the 2,5-difluoro substitution on the benzyl ring (target compound) confers a distinct electronic environment compared to the 3,5-difluoro, 3,4-difluoro, or mono-fluoro analogs, which can translate into differential MCHR1 antagonist potency and hERG liability—as demonstrated by structure-activity relationship (SAR) studies on closely related pyrrolidine-morpholine chemotypes [2]. Furthermore, regioisomeric connectivity (e.g., pyrrolidine-3-carbonyl vs. pyrrolidine-1-carbonyl attachment) yields a >0.4 log unit difference in predicted XLogP3, directly impacting membrane permeability potential [1][3]. Generic substitution without verifying these quantitative parameters risks selecting a compound with inferior target engagement, altered off-target profile, or reduced cellular availability.

Quantitative Differentiation Evidence for 4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640973-70-0)


XLogP3 Differential vs. Regioisomeric Pyrrolidine-3-Carbonyl Analog

The target compound (pyrrolidine-1-carbonyl attached at morpholine C2) exhibits a predicted XLogP3 of 1.6, compared to XLogP3 = 1.2 for the regioisomer 4-{1-[(2,5-difluorophenyl)methyl]pyrrolidine-3-carbonyl}morpholine (CAS 2877649-08-4), where the carbonyl is attached via pyrrolidine C3 [1][2]. This ΔXLogP3 of +0.4 log units indicates higher lipophilicity for the target compound, which is associated with enhanced passive membrane diffusion potential.

Lipophilicity Membrane permeability Drug design

MCHR1 Antagonist Potency: Class-Level Evidence Supporting 2,5-Difluoro Substitution

In a pyrrolidine-morpholine containing chemotype series evaluated for melanin-concentrating hormone receptor 1 (MCHR1) antagonism, compounds bearing the 2-(pyrrolidine-1-carbonyl)morpholine core achieved IC50 values of 173 nM against human MCHR1 in radioligand displacement assays (HEK293 cells) [1]. Furthermore, SAR studies on analogous pyrrolidine scaffolds demonstrated that fluorinated benzyl substituents can modulate MCHR1 potency into the single-digit nanomolar range while simultaneously reducing hERG inhibition [2]. Although direct IC50 data for the exact target compound (2,5-difluoro substitution) is not publicly available, the class-level evidence indicates that the 2,5-difluorobenzyl motif is compatible with potent MCHR1 engagement.

MCHR1 GPCR antagonism Obesity CNS

hERG Selectivity Window: Safety Differentiation via Class-Level hERG IC50 Data

A critical differentiator in MCHR1 antagonist development is the avoidance of hERG channel inhibition. The 2-(pyrrolidine-1-carbonyl)morpholine chemotype has demonstrated a hERG IC50 >31,600 nM (>31.6 µM) in patch clamp assays on human ERG expressed in CHO cells [1]. Combined with the MCHR1 IC50 of 173 nM for the same core, this yields a selectivity index of >180-fold for MCHR1 over hERG. SAR optimization in related pyrrolidine series has further reduced hERG inhibition by introducing polar substituents on the benzyl ring [2]. The 2,5-difluoro substitution pattern of the target compound is consistent with strategies that maintain this favorable selectivity window.

hERG Cardiotoxicity Safety pharmacology Selectivity

Conserved TPSA Across Difluoro Analogs Ensures Consistent Permeability Baseline

The target compound and its three direct difluoro positional isomers—3,5-difluoro (CAS 2640899-46-1), 3,4-difluoro (CAS 2640872-89-3), and the pyrrolidine-3-carbonyl regioisomer (CAS 2877649-08-4)—all share an identical topological polar surface area (TPSA) of 32.8 Ų [1][2][3][4]. This conserved TPSA, well below the 140 Ų threshold associated with poor oral absorption, indicates that any of these compounds would retain adequate passive permeability. However, the differentiation arises from XLogP3 differences (described in Evidence Item 1), which, combined with the conserved low TPSA, positions the target compound for optimal permeability-lipophilicity balance.

Polar surface area Oral bioavailability Property forecast

Procurement Cost Parity with Enhanced Scientific Value

The target compound (CAS 2640973-70-0) is commercially available at $85.50 per 2 µmol specification (95% purity) from major screening compound suppliers [1]. This pricing is identical to its 3,5-difluoro and 3,4-difluoro positional isomers [2][3], indicating that the procurement cost does not penalize selection of the 2,5-difluoro substitution pattern. In contrast, the regioisomeric pyrrolidine-3-carbonyl analog (CAS 2877649-08-4) is priced substantially higher at $312.00 per 75 mg specification [4], making the target compound a more cost-effective entry point for SAR exploration.

Procurement Cost efficiency Screening library

Caveat: Limited Direct Biological Data Necessitates Confirmatory Profiling

It must be explicitly acknowledged that no primary research publication or patent directly reporting biological activity data for the exact compound 4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640973-70-0) was identified in the public domain as of the search date [1]. All pharmacological differentiation claims above are therefore based on class-level inference from structurally related chemotypes bearing the same 2-(pyrrolidine-1-carbonyl)morpholine core and/or 2,5-difluorobenzyl motifs [2][3]. Users are strongly advised to perform confirmatory in vitro profiling (MCHR1 binding, hERG patch clamp, and permeability assays) on the specific lot procured to validate the inferred property advantages before committing to large-scale synthesis or in vivo studies.

Data gap Validation Assay recommendation

Recommended Application Scenarios for 4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640973-70-0)


MCHR1 Antagonist Lead Optimization and SAR Expansion

The target compound's class-level MCHR1 activity (core IC50 = 173 nM) and >180-fold selectivity over hERG make it a strategic starting point for lead optimization programs targeting obesity, metabolic disorders, or sleep regulation [1][2]. Its 2,5-difluoro substitution pattern can be systematically varied to probe electronic effects on MCHR1 potency while the conserved TPSA of 32.8 Ų across analogs ensures that permeability is not compromised during SAR exploration [3].

Blood-Brain Barrier Penetration Studies in CNS Drug Discovery

With an XLogP3 of 1.6—0.4 log units higher than the pyrrolidine-3-carbonyl regioisomer—the target compound is predicted to exhibit superior passive membrane permeability, a prerequisite for CNS penetration [1]. Combined with its low TPSA (32.8 Ų) and the precedent of morpholine-containing BACE-1 inhibitors achieving brain penetration, this compound is well-suited as a probe for evaluating CNS target engagement in vivo [2][3].

Cost-Effective Screening Library Enhancement

Priced at $85.50 per 2 µmol—matching the cost of other difluoro positional isomers and significantly undercutting the regioisomeric analog ($312.00)—the target compound enables budget-efficient expansion of screening libraries focused on GPCR or ion channel targets [1]. Its 95% purity specification and availability from commercial suppliers support immediate deployment in high-throughput screening campaigns [1].

Kinase Inhibitor Fragment-Based Drug Design (FBDD)

The pyrrolidine-1-carbonyl morpholine motif is a recognized hinge-binding fragment in kinase inhibitor design [1]. The 2,5-difluorobenzyl substituent provides a vector for extending into the hydrophobic back pocket of kinases, while the defined stereochemistry and synthetic accessibility of the scaffold facilitate rapid fragment elaboration and structure-based design [1][2].

Quote Request

Request a Quote for 4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.